2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core structure, which is a bicyclic system containing a nitrogen atom The compound also features a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For instance, the reaction of 4-(propan-2-yl)benzaldehyde with an amine, followed by cyclization, can yield the desired isoindoline derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(propan-2-yl)phenyl]-1H-isoindole
- 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrole
- 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-indole
Uniqueness
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is unique due to its specific isoindoline core structure and the presence of a propan-2-yl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS No. 380563-53-1) is a compound belonging to the isoindoline class, characterized by its bicyclic structure containing a nitrogen atom. This compound has garnered interest in various biological studies due to its potential pharmacological activities.
The molecular formula of this compound is C17H18N2, with a molecular weight of 250.34 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H18N2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | 2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine |
InChI Key | VQLAVEDFUZANND-UHFFFAOYSA-N |
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects such as antioxidant and potential antiplatelet activities.
Antioxidant Activity
Preliminary studies suggest that compounds with similar isoindoline structures exhibit antioxidant properties. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Although specific data on this compound's antioxidant activity is limited, it is hypothesized to possess significant potential based on structural analogs.
Antiplatelet Activity
Research into related compounds indicates potential antiplatelet effects. For instance, studies on other isoindoline derivatives have shown promising results in inhibiting platelet aggregation, suggesting that this compound may also exhibit similar properties.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its biological potential:
- Antioxidant Studies : A study evaluating various phenolic compounds demonstrated that structural similarities could lead to enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
- Antiplatelet Activity : Research on 3-phenyl isoquinoline derivatives highlighted their significant inhibition of platelet aggregation, which could be extrapolated to suggest that similar isoindoline derivatives may also possess such activity .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12(2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)18/h3-10,12,18H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAVEDFUZANND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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